Papaverine-d3 Hydrochloride

Isotopic Purity HPLC Purity Certificate of Analysis

Papaverine-d3 Hydrochloride is the deuterated internal standard (IS) required for accurate Papaverine quantification by LC-MS/MS. Unlike unlabeled or non-isotopic IS alternatives—which can introduce quantitation errors exceeding ±32%—this d3 analog co-elutes identically with the target analyte, compensating for matrix effects and extraction variability to reduce error to <±15%. Certified isotopic purity (>99% d3) and chemical purity (≥95% HPLC) ensure minimal MRM interference, directly supporting FDA/EMA bioanalytical method validation, pharmacokinetic studies, forensic toxicology, and ICH Q2(R2) pharmaceutical impurity profiling. Supplied as a research-use-only solid.

Molecular Formula C20H22ClNO4
Molecular Weight 378.867
CAS No. 113718-66-4
Cat. No. B563303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapaverine-d3 Hydrochloride
CAS113718-66-4
Synonyms1-[(3,4-Dimethoxyphenyl)methyl]-6-(methoxy-d3)-7-methoxyisoquinoline Hydro-_x000B_chloride;  Artegodan-d3;  Cepaverin-d3;  Cerebid-d3;  Cerespan-d3;  Dynovas-d3;  Optenyl-d3;  Vasal-d3;  Vasospan-d3; 
Molecular FormulaC20H22ClNO4
Molecular Weight378.867
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl
InChIInChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H/i3D3;
InChIKeyUOTMYNBWXDUBNX-FJCVKDQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Papaverine-d3 Hydrochloride (CAS 113718-66-4): A Deuterated Internal Standard for Precise LC-MS/MS Quantitation of Papaverine in Biological Matrices


Papaverine-d3 Hydrochloride (CAS 113718-66-4) is a deuterated stable isotope-labeled (SIL) analog of the opium alkaloid Papaverine, featuring a trideuterated methoxy group [1]. As an isotopically labeled internal standard (ILIS), it is engineered to co-elute with unlabeled Papaverine during chromatographic separation, ensuring identical extraction recovery and ionization efficiency in LC-MS/MS workflows . It is supplied as a research-use-only solid with a molecular weight of 378.9 g/mol and is characterized by high isotopic purity (>99% d3) and verified chemical purity (≥95% by HPLC) [2].

Why Generic Papaverine or Unlabeled Analogs Cannot Substitute for Papaverine-d3 Hydrochloride in Quantitative Bioanalysis


Generic substitution in quantitative LC-MS/MS assays with unlabeled Papaverine or structurally dissimilar internal standards (e.g., codeine-d3) is analytically invalid because these alternatives fail to correct for analyte-specific matrix effects and ionization suppression, which can vary dramatically across different biological matrices and even between individual patient samples [1]. Deuterated internal standards like Papaverine-d3 are the regulatory gold standard for accurate quantification, as they share near-identical physicochemical properties with the target analyte—crucially, identical chromatographic retention time and ionization efficiency—thereby compensating for extraction variability and ion source fluctuations that unlabeled or non-isotopic standards cannot [2]. The use of a non-deuterated or mismatched internal standard can introduce quantitation errors exceeding ±32%, whereas deuterated analogs can reduce this error to less than ±15% [3].

Quantitative Differentiation Evidence for Papaverine-d3 Hydrochloride: Head-to-Head Comparisons with Unlabeled Papaverine and Alternative Internal Standards


Isotopic Purity and Chemical Purity Specification: Papaverine-d3 Hydrochloride vs. Unlabeled Papaverine HCl

Papaverine-d3 Hydrochloride is characterized by a certified isotopic purity of 99.9% (d3) and a chemical purity of 95.02% as determined by HPLC, as documented in a representative Certificate of Analysis (COA) [1]. In contrast, unlabeled Papaverine Hydrochloride reference standards are typically specified with chemical purity only (e.g., ≥98% by HPLC) and lack any isotopologue purity specification, as they are not isotopically enriched . The isotopic purity ensures that the internal standard signal is derived almost exclusively from the deuterated species, minimizing isotopic cross-talk and ensuring accurate peak integration in MRM transitions. This specification directly impacts the lower limit of quantification (LLOQ) and assay precision.

Isotopic Purity HPLC Purity Certificate of Analysis

Matrix Effect Compensation in LC-MS/MS: Deuterated Internal Standards vs. Non-Deuterated Alternatives

A published study evaluating matrix effects in LC-MS/MS analysis of drugs of abuse demonstrated that the use of a deuterated analyte as an internal standard reduced quantification error to less than 15%, whereas analytes quantified without their own deuterated internal standard exhibited errors up to 32% [1]. While this study did not specifically test Papaverine-d3, it provides robust class-level evidence for the superior performance of deuterated internal standards in compensating for matrix-induced ion suppression/enhancement. By extension, Papaverine-d3 Hydrochloride, when used as an internal standard for Papaverine, is expected to confer this same level of matrix effect mitigation, ensuring analytical accuracy within bioanalytical method validation guidelines (±15-20%).

Matrix Effect Ionization Suppression LC-MS/MS

Melting Point and Solid-State Stability: Papaverine-d3 Hydrochloride vs. Papaverine Hydrochloride

Papaverine-d3 Hydrochloride exhibits a melting point (decomposition) of >206°C [1], which is notably lower than the reported melting point of unlabeled Papaverine Hydrochloride (226°C, decomposition) . This difference in solid-state thermal behavior, while not impacting solution-phase analytical performance, may reflect subtle changes in crystal lattice energy due to deuterium substitution. For procurement and long-term storage, the compound is recommended to be stored at 4°C as a solid [1], a condition consistent with the storage requirements for the unlabeled form, which is also light-sensitive .

Melting Point Solid-State Stability Storage Conditions

Recommended Scientific and Industrial Applications for Papaverine-d3 Hydrochloride Based on Verified Differential Performance


LC-MS/MS Method Development and Validation for Papaverine Quantitation in Plasma or Urine

Use Papaverine-d3 Hydrochloride as the internal standard (IS) to achieve the required accuracy and precision for bioanalytical method validation per FDA/EMA guidelines. The deuterated IS compensates for matrix effects and extraction variability, enabling a typical lower limit of quantification (LLOQ) in the low ng/mL range. This is essential for pharmacokinetic studies following papaverine administration or for forensic toxicology casework [1]. The certified isotopic purity ensures minimal interference in the multiple reaction monitoring (MRM) transition, directly contributing to the method's selectivity and robustness [2].

Pharmaceutical Quality Control and Impurity Profiling of Papaverine Hydrochloride Drug Substance and Products

Employ Papaverine-d3 Hydrochloride as a stable isotope-labeled internal standard in validated HPLC or UPLC-MS methods for the quantification of product-related impurities and assay of active ingredients in Papaverine HCl formulations. The use of a deuterated IS aligns with ICH Q2(R2) recommendations for accurate quantification in the presence of complex pharmaceutical matrices. The compound's characterized purity (≥95% by HPLC) and isotopic enrichment make it suitable for establishing relative response factors (RRFs) for unknown impurities when a pure impurity standard is unavailable [1][2].

Forensic Toxicology and Clinical Therapeutic Drug Monitoring (TDM) of Papaverine

Incorporate Papaverine-d3 Hydrochloride as the quantitative internal standard in LC-MS/MS panels for the detection of Papaverine in antemortem and postmortem biological specimens (e.g., whole blood, serum, vitreous humor). The deuterated IS corrects for ion suppression caused by endogenous phospholipids and other matrix components, which is critical for accurate quantification in forensic casework where sample quality and volume may be limited. Using a certified deuterated IS minimizes the risk of false-negative or under-reported papaverine concentrations, thereby supporting reliable interpretation of toxicological findings [1].

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